molecular formula C14H8ClF3O2 B1463872 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261786-21-3

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No. B1463872
CAS RN: 1261786-21-3
M. Wt: 300.66 g/mol
InChI Key: VEJUIMJALZMFCC-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . It has attracted the attention of the scientific community due to its unique properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid includes a benzene ring with a carboxylic acid group (COOH) and a trifluoromethyl group (CF3) attached to it . The InChI code for this compound is 1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20) .


Physical And Chemical Properties Analysis

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid has a molecular weight of 300.66 g/mol . Its IUPAC name is 3-chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carboxylic acid .

Scientific Research Applications

Pharmaceutical Research

6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid is utilized in pharmaceutical research due to its potential as a building block for drug development. Its trifluoromethyl group is particularly valuable because it can significantly alter the metabolic stability and bioavailability of pharmaceutical compounds .

Agrochemical Formulations

In the agrochemical industry, this compound may serve as an intermediate in the synthesis of herbicides or pesticides. The presence of the trifluoromethyl group can enhance the activity and durability of agrochemicals .

Materials Science

The compound’s unique structure makes it a candidate for creating advanced materials, such as polymers with specific properties like increased resistance to degradation or improved thermal stability .

Organic Synthesis

This benzoic acid derivative is a valuable reagent in organic synthesis. It can be used in various chemical reactions, including halogenation and coupling reactions, which are fundamental in constructing complex organic molecules .

Chemical Research

Researchers employ 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid in chemical research to study reaction mechanisms and develop new synthetic pathways. Its reactivity and stability under different conditions make it a versatile tool for experimental chemistry .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis, helping to identify or quantify other substances within a sample .

Environmental Studies

The environmental impact of fluorinated compounds is a growing field of study. This compound can be used in environmental studies to understand the behavior of fluorinated organic molecules in ecosystems and their potential effects on wildlife and plant life .

Industrial Processes

In industrial settings, 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid might be involved in the development of chemical processes that require specific reagents with high thermal and chemical stability .

properties

IUPAC Name

2-chloro-6-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-7-3-5-9(12(11)13(19)20)8-4-1-2-6-10(8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJUIMJALZMFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691133
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261786-21-3
Record name 3-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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